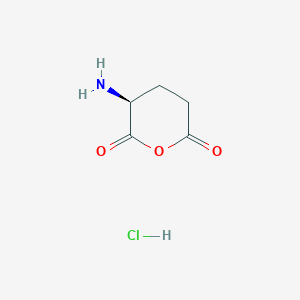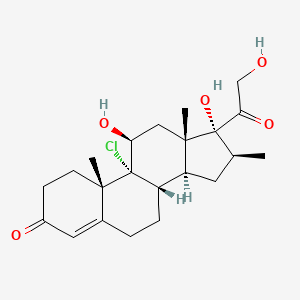
L-Glutamic Anhydride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutamic Anhydride Hydrochloride is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutamic Anhydride Hydrochloride can be synthesized through the esterification of L-glutamic acid using chlorotrimethylsilane as an acid catalyst precursor. The reaction typically involves the use of primary, secondary, and tertiary alcohols, with the esterification proceeding more rapidly at elevated temperatures . Another method involves the refluxing of gluten flour with concentrated hydrochloric acid, followed by crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic Anhydride Hydrochloride undergoes various chemical reactions, including esterification, amidation, and cyclization. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions
Esterification: Chlorotrimethylsilane (TMSCl) is commonly used as an acid catalyst precursor for the esterification of L-glutamic acid.
Amidation: The compound can react with amines to form amides under basic conditions.
Cyclization: Under certain conditions, the compound can cyclize to form cyclic anhydrides or lactones.
Major Products Formed
The major products formed from these reactions include various esters, amides, and cyclic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
L-Glutamic Anhydride Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of L-Glutamic Anhydride Hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate protein-protein interactions and influence enzymatic activities. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparación Con Compuestos Similares
L-Glutamic Anhydride Hydrochloride can be compared with other similar compounds, such as L-glutamine and L-glutamic acid. While all these compounds share a common backbone, this compound is unique due to its anhydride form, which imparts distinct chemical reactivity and stability.
List of Similar Compounds
Propiedades
Fórmula molecular |
C5H8ClNO3 |
|---|---|
Peso molecular |
165.57 g/mol |
Nombre IUPAC |
(3S)-3-aminooxane-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H/t3-;/m0./s1 |
Clave InChI |
AZOANCZWSITZTF-DFWYDOINSA-N |
SMILES isomérico |
C1CC(=O)OC(=O)[C@H]1N.Cl |
SMILES canónico |
C1CC(=O)OC(=O)C1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)


![(3aR,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13419213.png)








